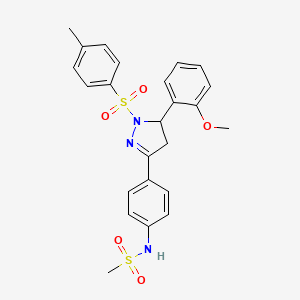
N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-bromobenzaldehyde with 2-methoxyphenylhydrazine to form an intermediate hydrazone, which is cyclized in the presence of a tosylating agent under basic conditions to yield the final product.
Structural Analysis
The compound's structure can be analyzed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular environment and connectivity.
- Mass Spectrometry : Helps in determining the molecular weight and fragmentation patterns.
- X-ray Crystallography : Offers precise details about the molecular geometry and arrangement.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, a study on aminomethyl derivatives of related pyrazole compounds demonstrated that certain derivatives showed higher anti-inflammatory potential than standard drugs like diclofenac sodium . This suggests that modifications in the molecular structure can enhance biological activity.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
- Inflammatory Pathway Modulation : Interfering with key signaling pathways involved in inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Anti-inflammatory Activity : A comparative study showed that aminomethyl derivatives possessed superior anti-inflammatory properties compared to their parent compounds. The study emphasized the role of the aminomethyl moiety in enhancing activity through favorable pKa values .
- Antioxidant Potential : Preliminary evaluations have indicated that certain derivatives possess antioxidant properties, contributing to their overall therapeutic profile .
- Cytotoxicity Studies : Research into sulfonamide derivatives has revealed potential cytotoxic effects against various cancer cell lines, suggesting a dual role in both anti-inflammatory and anticancer activities .
Data Table: Biological Activities of Related Compounds
科学的研究の応用
Medicinal Chemistry Applications
The compound is primarily recognized for its potential therapeutic applications, particularly in the realm of oncology and anti-inflammatory treatments. Pyrazole derivatives, including this compound, have been extensively studied for their diverse biological activities.
Antitumor Activity
Recent studies indicate that pyrazole derivatives can exhibit significant antitumor properties. For instance, N-(4-(5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has shown promising results against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that pyrazole derivatives can modulate inflammatory responses by interacting with specific molecular targets. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound extends beyond antitumor and anti-inflammatory effects.
Pharmacological Profiles
Studies have reported that compounds similar to this compound exhibit a range of pharmacological effects including antifungal, antiviral, and antidiabetic activities .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
Synthetic Routes
A common synthetic route includes the condensation of 4-bromobenzaldehyde with 2-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized in the presence of a tosylating agent under basic conditions to yield the final product .
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | 4-bromobenzaldehyde, 2-methoxyphenylhydrazine |
| 2 | Cyclization | Tosyl chloride (p-toluenesulfonyl chloride), Base |
Characterization Techniques
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For example, NMR spectra typically show characteristic peaks that correspond to unique atomic environments within the molecule .
特性
IUPAC Name |
N-[4-[3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-8-14-20(15-9-17)34(30,31)27-23(21-6-4-5-7-24(21)32-2)16-22(25-27)18-10-12-19(13-11-18)26-33(3,28)29/h4-15,23,26H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZCKTHKTJVTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













